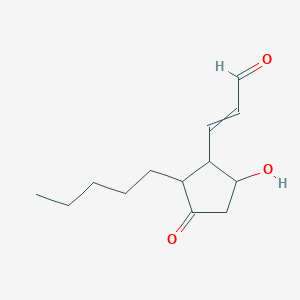
3-(5-Hydroxy-3-oxo-2-pentylcyclopentyl)prop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Hydroxy-3-oxo-2-pentylcyclopentyl)prop-2-enal is an organic compound characterized by a cyclopentane ring with various functional groups attached This compound is notable for its unique structure, which includes a hydroxyl group, a ketone group, and an aldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Hydroxy-3-oxo-2-pentylcyclopentyl)prop-2-enal can be achieved through several synthetic routes. One common method involves the aldol condensation reaction, where an aldehyde and a ketone react in the presence of a base to form a β-hydroxy carbonyl compound. This intermediate can then undergo further reactions to introduce the necessary functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions followed by purification steps such as distillation or chromatography. The reaction conditions, including temperature, pressure, and choice of catalysts, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Hydroxy-3-oxo-2-pentylcyclopentyl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone and aldehyde groups can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclopentane derivatives.
Wissenschaftliche Forschungsanwendungen
3-(5-Hydroxy-3-oxo-2-pentylcyclopentyl)prop-2-enal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(5-Hydroxy-3-oxo-2-pentylcyclopentyl)prop-2-enal involves its interaction with various molecular targets. The compound’s functional groups allow it to participate in hydrogen bonding, nucleophilic addition, and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and exert specific effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cinnamaldehyde: Similar structure with an aldehyde group and a conjugated double bond.
Cyclopentanone: Contains a cyclopentane ring with a ketone group.
Prop-2-enal: Contains an aldehyde group and a conjugated double bond.
Uniqueness
3-(5-Hydroxy-3-oxo-2-pentylcyclopentyl)prop-2-enal is unique due to the combination of its functional groups and the cyclopentane ring
Eigenschaften
CAS-Nummer |
111006-17-8 |
|---|---|
Molekularformel |
C13H20O3 |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
3-(5-hydroxy-3-oxo-2-pentylcyclopentyl)prop-2-enal |
InChI |
InChI=1S/C13H20O3/c1-2-3-4-6-10-11(7-5-8-14)13(16)9-12(10)15/h5,7-8,10-11,13,16H,2-4,6,9H2,1H3 |
InChI-Schlüssel |
ZNBQGSKKEHNXLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1C(C(CC1=O)O)C=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


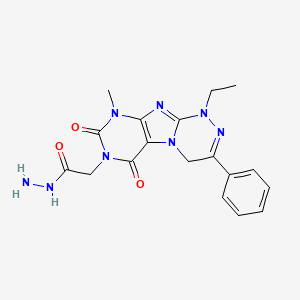
![3-Azido[2,3'-bithiophene]-2'-carbaldehyde](/img/structure/B14331758.png)
![1-[(2-Ethoxyethoxy)methoxy]propane](/img/structure/B14331760.png)
![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14331767.png)
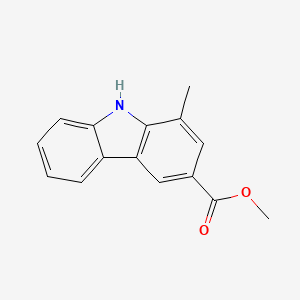
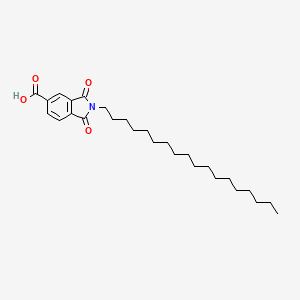
![4-[4-(Acetyloxy)phenyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14331783.png)
![[(4-Ethenylphenyl)methylene]bis(trimethylsilane)](/img/structure/B14331791.png)
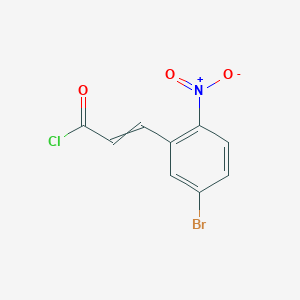
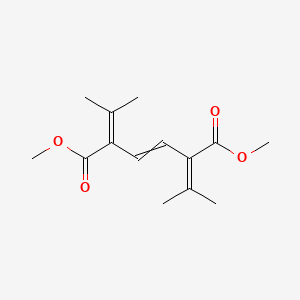
![2-{[(Pentafluorophenyl)methyl]amino}phenol](/img/structure/B14331823.png)
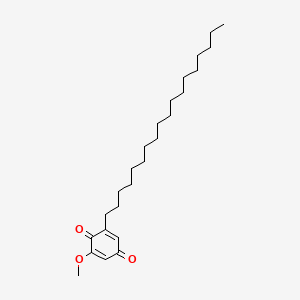
![2-[3-(1,3,2-Dithiaphosphinan-2-ylsulfanyl)propylsulfanyl]-1,3,2-dithiaphosphinane](/img/structure/B14331827.png)
![9,10-Bis[(2,4-dimethylphenyl)methyl]anthracene](/img/structure/B14331836.png)
